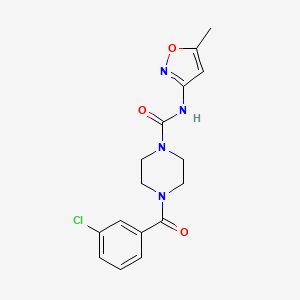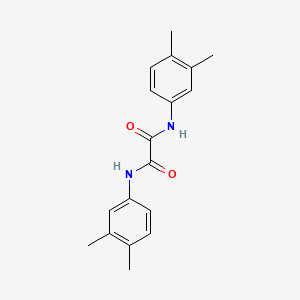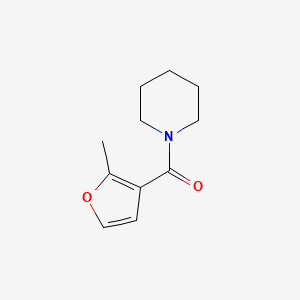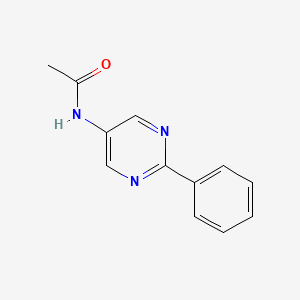
2-(2,4-dimethylquinolin-3-yl)-N-pyridin-3-ylacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,4-dimethylquinolin-3-yl)-N-pyridin-3-ylacetamide, also known as DMQA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. DMQA is a member of the quinoline family, which is known for its diverse biological activities.
科学研究应用
2-(2,4-dimethylquinolin-3-yl)-N-pyridin-3-ylacetamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and analytical chemistry. In medicinal chemistry, 2-(2,4-dimethylquinolin-3-yl)-N-pyridin-3-ylacetamide has been investigated for its anti-inflammatory, antioxidant, and anticancer properties. 2-(2,4-dimethylquinolin-3-yl)-N-pyridin-3-ylacetamide has also been explored as a potential drug candidate for the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. In materials science, 2-(2,4-dimethylquinolin-3-yl)-N-pyridin-3-ylacetamide has been used as a building block for the synthesis of luminescent materials. In analytical chemistry, 2-(2,4-dimethylquinolin-3-yl)-N-pyridin-3-ylacetamide has been employed as a fluorescent probe for the detection of metal ions and amino acids.
作用机制
The mechanism of action of 2-(2,4-dimethylquinolin-3-yl)-N-pyridin-3-ylacetamide is not fully understood. However, it is believed that 2-(2,4-dimethylquinolin-3-yl)-N-pyridin-3-ylacetamide exerts its biological activities by modulating various signaling pathways in cells. 2-(2,4-dimethylquinolin-3-yl)-N-pyridin-3-ylacetamide has been shown to inhibit the production of reactive oxygen species (ROS) and to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of oxidative stress. 2-(2,4-dimethylquinolin-3-yl)-N-pyridin-3-ylacetamide has also been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
2-(2,4-dimethylquinolin-3-yl)-N-pyridin-3-ylacetamide has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that 2-(2,4-dimethylquinolin-3-yl)-N-pyridin-3-ylacetamide can inhibit the proliferation of cancer cells and induce apoptosis. 2-(2,4-dimethylquinolin-3-yl)-N-pyridin-3-ylacetamide has also been shown to have anti-inflammatory and antioxidant effects. In vivo studies have demonstrated that 2-(2,4-dimethylquinolin-3-yl)-N-pyridin-3-ylacetamide can improve cognitive function and reduce oxidative stress in animal models of neurodegenerative disorders.
实验室实验的优点和局限性
2-(2,4-dimethylquinolin-3-yl)-N-pyridin-3-ylacetamide has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield. 2-(2,4-dimethylquinolin-3-yl)-N-pyridin-3-ylacetamide is also stable under normal laboratory conditions. However, 2-(2,4-dimethylquinolin-3-yl)-N-pyridin-3-ylacetamide has some limitations. It has low solubility in water, which can make it difficult to use in aqueous solutions. 2-(2,4-dimethylquinolin-3-yl)-N-pyridin-3-ylacetamide is also sensitive to light and air, which can lead to degradation over time.
未来方向
There are several future directions for the study of 2-(2,4-dimethylquinolin-3-yl)-N-pyridin-3-ylacetamide. One area of research is the development of 2-(2,4-dimethylquinolin-3-yl)-N-pyridin-3-ylacetamide-based drugs for the treatment of neurodegenerative disorders. Another area of research is the synthesis of 2-(2,4-dimethylquinolin-3-yl)-N-pyridin-3-ylacetamide derivatives with improved solubility and bioavailability. 2-(2,4-dimethylquinolin-3-yl)-N-pyridin-3-ylacetamide can also be further explored as a building block for the synthesis of luminescent materials. Additionally, 2-(2,4-dimethylquinolin-3-yl)-N-pyridin-3-ylacetamide can be used as a fluorescent probe for the detection of other biomolecules, such as proteins and nucleic acids.
合成方法
2-(2,4-dimethylquinolin-3-yl)-N-pyridin-3-ylacetamide can be synthesized using a one-pot reaction between 2,4-dimethylquinoline-3-carbaldehyde and 3-aminopyridine in the presence of acetic anhydride and a catalytic amount of p-toluenesulfonic acid. The reaction yields 2-(2,4-dimethylquinolin-3-yl)-N-pyridin-3-ylacetamide as a yellow solid with a yield of 60-70%. The purity of 2-(2,4-dimethylquinolin-3-yl)-N-pyridin-3-ylacetamide can be improved by recrystallization from ethanol.
属性
IUPAC Name |
2-(2,4-dimethylquinolin-3-yl)-N-pyridin-3-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O/c1-12-15-7-3-4-8-17(15)20-13(2)16(12)10-18(22)21-14-6-5-9-19-11-14/h3-9,11H,10H2,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPHRAUNEQBKYHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC2=CC=CC=C12)C)CC(=O)NC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-dimethylquinolin-3-yl)-N-pyridin-3-ylacetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(5-bromothiophen-2-yl)methyl]cyclopentanecarboxamide](/img/structure/B7539783.png)
![N-[(5-bromothiophen-2-yl)methyl]-2,5-difluorobenzamide](/img/structure/B7539792.png)
![N-[(5-bromothiophen-2-yl)methyl]thiophene-3-carboxamide](/img/structure/B7539801.png)
![[1-[(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-1-oxopropan-2-yl] 5-nitrothiophene-2-carboxylate](/img/structure/B7539806.png)
![N-[(5-bromothiophen-2-yl)methyl]-2-(4-methylphenyl)acetamide](/img/structure/B7539809.png)



![N-(4-acetamidophenyl)-2-[4-(4-methylphenyl)-2-pyridin-3-yl-1,3-thiazol-5-yl]acetamide](/img/structure/B7539839.png)
![1-O-ethyl 3-O-[(4-methylquinazolin-2-yl)methyl] 5-nitrobenzene-1,3-dicarboxylate](/img/structure/B7539841.png)


